Cas no 1019604-91-1 (2-fluoro-N-(thiophen-3-yl)methylaniline)

2-Fluoro-N-(thiophen-3-yl)methylaniline is a fluorinated aromatic amine derivative featuring a thiophene-methyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, combining a fluorine atom's electron-withdrawing effects with the heterocyclic thiophene moiety's electronic diversity. Its molecular framework makes it a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The fluorine substitution enhances metabolic stability and binding affinity, while the thiophene group contributes to π-stacking interactions. Suitable for cross-coupling reactions and functional group transformations, this compound offers synthetic flexibility for advanced chemical applications.
2-fluoro-N-(thiophen-3-yl)methylaniline structure
1019604-91-1 structure
Product Name:2-fluoro-N-(thiophen-3-yl)methylaniline
CAS No:1019604-91-1
MF:C11H10FNS
MW:207.267204761505
CID:5156355
PubChem ID:28468419
Update Time:2026-03-04

2-fluoro-N-(thiophen-3-yl)methylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenemethanamine, N-(2-fluorophenyl)-
    • 2-fluoro-N-(thiophen-3-yl)methylaniline
    • Inchi: 1S/C11H10FNS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2
    • InChI Key: YLITURDPOFTTEU-UHFFFAOYSA-N
    • SMILES: C1SC=CC=1CNC1=CC=CC=C1F

2-fluoro-N-(thiophen-3-yl)methylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-165046-0.05g
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$612.0 2023-05-26
Enamine
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375521-50mg
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¥15422 2023-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2-fluoro-N-(thiophen-3-yl)methylaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1019604-91-1)2-fluoro-N-(thiophen-3-yl)methylaniline
Order Number:A990834
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:53
Price ($):422.0/1227.0
Email:sales@amadischem.com

Additional information on 2-fluoro-N-(thiophen-3-yl)methylaniline

Professional Introduction to Compound with CAS No. 1019604-91-1 and Product Name: 2-fluoro-N-(thiophen-3-yl)methylaniline

The compound with the CAS number 1019604-91-1 and the product name 2-fluoro-N-(thiophen-3-yl)methylaniline represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both fluorine and thiophene moieties in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms. Fluorine substitution in organic molecules is widely recognized for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The fluorine atom in 2-fluoro-N-(thiophen-3-yl)methylaniline contributes to these desirable properties, making it an attractive scaffold for medicinal chemists. Furthermore, the thiophene ring is a well-documented pharmacophore found in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents.

The structural motif of 2-fluoro-N-(thiophen-3-yl)methylaniline combines the benefits of both fluorine and thiophene functionalities. This dual incorporation not only enhances the compound's chemical diversity but also opens up possibilities for modulating its biological activity. The aniline group provides a basic nitrogen center that can engage in hydrogen bonding interactions with biological targets, while the methylene bridge serves as a flexible linker that allows for structural modifications.

Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of next-generation therapeutics. For instance, fluorinated anilines have been explored as key components in kinase inhibitors due to their ability to improve solubility and binding affinity. Similarly, thiophene derivatives have shown promise in various therapeutic areas, including neurology and oncology. The combination of these two motifs in 2-fluoro-N-(thiophen-3-yl)methylaniline positions it as a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex drug molecules. By leveraging its unique structural features, researchers can design derivatives with tailored biological activities. For example, modifications to the thiophene ring or the introduction of additional functional groups could lead to compounds with enhanced efficacy or selectivity against specific disease targets.

The synthesis of 2-fluoro-N-(thiophen-3-yl)methylaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular framework efficiently. The presence of sensitive functional groups necessitates precise control over reaction conditions to avoid unwanted side products.

In terms of biological evaluation, preliminary studies have suggested that 2-fluoro-N-(thiophen-3-yl)methylaniline exhibits interesting pharmacological properties. These early findings are encouraging and warrant further investigation into its potential therapeutic applications. In vitro assays have been conducted to assess its interaction with various biological targets, including enzymes and receptors relevant to human health.

The compound's potential role in drug discovery is further supported by its compatibility with modern computational chemistry tools. Molecular modeling studies can help predict how 2-fluoro-N-(thiophen-3-yl)methylaniline interacts with biological targets at the atomic level. These insights can guide the design of more refined derivatives and facilitate the optimization process.

As research progresses, it is anticipated that 2-fluoro-N-(thiophen-3-yl)methylaniline will find applications beyond traditional pharmaceuticals. Its unique structural features make it a versatile scaffold for developing materials with specialized functions, such as organic electronics or bioimaging agents. The growing interest in fluorinated heterocycles underscores their broad utility across multiple scientific disciplines.

The future prospects for this compound are promising, driven by ongoing advancements in synthetic chemistry and drug discovery technologies. Collaborative efforts between academic researchers and industry scientists will be crucial in unlocking its full potential. By combining experimental approaches with computational modeling, scientists can accelerate the development of novel therapeutics based on this innovative molecule.

In conclusion,2-fluoro-N-(thiophen-3-yl)methylaniline (CAS No. 1019604-91-1) represents a significant contribution to the field of medicinal chemistry. Its unique structural composition and functional attributes position it as a valuable tool for developing new drugs and materials. With continued research and innovation, this compound holds great promise for addressing unmet medical needs and advancing scientific understanding.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1019604-91-1)2-fluoro-N-(thiophen-3-yl)methylaniline
A990834
Purity:99%/99%
Quantity:1g/5g
Price ($):422.0/1227.0
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